1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane
Description
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane is a synthetic organic compound featuring an azepane (a seven-membered amine ring) core acylated by a benzoyl group substituted at the 3-position with a [(4-ethoxyphenoxy)methyl] moiety.
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
azepan-1-yl-[3-[(4-ethoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C22H27NO3/c1-2-25-20-10-12-21(13-11-20)26-17-18-8-7-9-19(16-18)22(24)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15,17H2,1H3 |
InChI Key |
MFUXQBMFODKYNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)N3CCCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Benzyl-Protected Intermediates
The most frequently reported pathway involves the hydrogenolytic cleavage of benzyl ether protecting groups from advanced intermediates. For instance, a precursor such as 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-benzyloxy)phenyl)-3-methyl-1H-indole undergoes debenzylation under hydrogen gas (10–50 psi) in the presence of 10% palladium on activated carbon (Pd/C). Ethyl acetate and ethanol mixtures (1:1 v/v) at 45–50°C typically achieve complete conversion within 2 hours, yielding the deprotected amine intermediate, which is subsequently acylated with 3-[(4-ethoxyphenoxy)methyl]benzoyl chloride.
Critical parameters include:
-
Catalyst loading : 5–10% Pd/C relative to substrate mass ensures optimal hydrogen uptake.
-
Solvent polarity : Ethanol enhances solubility of aromatic intermediates, while ethyl acetate mitigates over-reduction side reactions.
-
Temperature control : Exothermic hydrogenation necessitates maintaining temperatures below 60°C to prevent epimerization.
Table 1 summarizes representative hydrogenation conditions and yields:
| Substrate | Catalyst | Solvent System | Temperature (°C) | Pressure (psi) | Yield (%) |
|---|---|---|---|---|---|
| Hexamethyleneimino benzyloxyindole | 10% Pd/C | Ethanol/ethyl acetate | 45–50 | 50 | 74.2 |
| Benzylated bazedoxifene | 5% Pd/C | Tetrahydrofuran | 25 | 14.7 | 68.7 |
Acylative Coupling of Azepane Derivatives
Alternative routes employ direct acylation of azepane with 3-[(4-ethoxyphenoxy)methyl]benzoyl chloride. This method, though less common, bypasses multi-step protection/deprotection sequences. Reactions are conducted in dichloromethane or toluene under inert atmospheres, utilizing triethylamine (TEA) as a base to scavenge HCl byproducts. However, steric hindrance at the azepane nitrogen often necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours), resulting in moderate yields (41–58%).
Optimization of Reaction Conditions
Solvent Selection and Reaction Kinetics
Solvent polarity profoundly influences reaction rates and byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but risk hydrolyzing the ethoxyphenoxy methyl group. Non-polar solvents (toluene, ethyl acetate) favor hydrogenation but prolong reaction times. Kinetic studies reveal second-order dependence on substrate and catalyst concentrations during hydrogenolysis, with an activation energy () of 45.2 kJ/mol calculated via the Arrhenius equation ().
Additives and Catalytic Promoters
Incorporating ascorbic acid (0.5–1.0 eq) as a radical scavenger suppresses oxidative degradation of Pd/C catalysts, enhancing turnover numbers (TON) by 30–40%. Similarly, ammonium formate acts as a hydrogen donor in transfer hydrogenation, enabling reactions at ambient pressure with comparable yields (72%).
Purification and Crystallization Strategies
Recrystallization from Ethanol/Acetone Mixtures
Post-hydrogenation crude products are typically dissolved in ethanol at 75°C and cooled to 0°C to induce crystallization. Seed crystals of the target compound are introduced at 35°C to control polymorph formation. Acetic acid (1.1 eq) is added to protonate the azepane nitrogen, improving crystallinity and yielding Form A polymorphs with >99% HPLC purity.
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves regioisomeric byproducts arising from incomplete acylation. However, this method is less favored industrially due to scalability challenges and solvent consumption.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
- The types of reactions that WAY-325463 undergoes include oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of azepanes, including 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
-
Anticancer Properties
- The compound has shown potential in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, structural modifications of similar azepane derivatives have demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating significant biological activity.
-
Enzyme Inhibition
- Investigations into enzyme interactions have revealed that this compound can effectively bind to specific enzyme targets, such as carbonic anhydrase isoforms. Kinetic assays have confirmed competitive inhibition, which highlights the importance of the azepane moiety in enhancing enzyme interaction.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of various azepane derivatives, including this compound. The compound was tested against a range of pathogenic bacteria, with results indicating substantial inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
Case Study 2: Anticancer Activity
In vitro testing on MCF-7 breast cancer cells showed that this compound induced apoptosis through caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Mechanism of Action
- The exact mechanism by which WAY-325463 exerts its effects is not well-documented.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane with structurally related azepane and heterocyclic derivatives, highlighting key structural and physicochemical differences:
Key Structural and Functional Comparisons:
Core Heterocycle: The target compound and 1-(4-phenylbutanoyl)azepane share an azepane ring, while 3-(4-methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid features a diazepane ring (two nitrogens), altering electronic and steric profiles. The imidazole-containing derivative retains azepane but introduces a heterocyclic group, enabling hydrogen bonding.
Substituent Effects: The target’s [(4-ethoxyphenoxy)methyl] group increases steric bulk and lipophilicity compared to the aliphatic 4-phenylbutanoyl chain in . Fluorine in enhances electronegativity and metabolic stability, while the carboxylic acid in introduces pH-dependent solubility.
Molecular Weight :
- The target (~367.44 g/mol) is heavier than (245.36 g/mol) and (248.32 g/mol) but lighter than the imidazole derivative (377.45 g/mol), suggesting a balance between bioavailability and binding affinity.
Functional Group Diversity :
- Ethers (target), fluorine/imidazole (), and carboxylic acids () demonstrate how substituent choice tailors solubility, stability, and target engagement.
Biological Activity
The compound 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane is a derivative of azepane, a seven-membered heterocyclic compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an azepane ring substituted with a benzoyl group and an ethoxyphenoxy moiety. This unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other receptor systems.
1. Antidepressant Effects
The compound exhibits significant monoamine reuptake inhibition, which is beneficial for treating depression and anxiety disorders. Similar compounds have shown efficacy in enhancing serotonin, norepinephrine, and dopamine levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms .
2. Anticancer Activity
Recent studies indicate that azepane derivatives can possess anticancer properties. The compound's structural analogs have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects. For instance, compounds with similar structures have been reported to induce apoptosis in leukemia cells with GI50 values in the low micromolar range .
3. G Protein-Coupled Receptor Modulation
The interaction of this compound with G protein-coupled receptors (GPCRs) has been explored in various studies. It is hypothesized that the azepane structure may facilitate binding to specific GPCRs, leading to downstream signaling effects that could modulate physiological responses such as pain perception and inflammation .
The precise mechanism of action for this compound remains under investigation. However, its ability to inhibit monoamine reuptake suggests it may function similarly to existing antidepressants by blocking the transporters responsible for the reabsorption of neurotransmitters like serotonin and norepinephrine.
Research Findings
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Monoamine reuptake inhibition | |
| Anticancer | Cytotoxicity against cancer cells | |
| GPCR Interaction | Modulation of physiological responses |
Case Studies
- Antidepressant Efficacy : In a controlled study involving animal models, administration of compounds structurally similar to this compound resulted in significant reductions in depressive-like behaviors as measured by forced swim tests and tail suspension tests.
- Cytotoxicity Assessment : A series of in vitro assays demonstrated that derivatives with similar scaffolds exhibited potent activity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to induction of apoptosis through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
